- Green method for continuously preparation of 4-chloro-1-butanol, China, , ,
Cas no 928-51-8 (4-chlorobutan-1-ol)
4-chlorobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-1-butanol
- 4-Chloro-1-butanol, Pract.
- 4-Chloro-1-butanol (contains varying amounts of Tetrahydrofuran)
- 4-Chloro-1-butanol (Technical Grade)
- 4-Chlorobutan-1-ol
- : 4-Chloro-1-butanol
- 1-Butanol,4-chloro
- 1-chlorobutanol
- 4-Chlorbutan-1-ol
- 4-chloro-1-butano
- 4-Chlorobutane-1-ol
- 4-CHLOROBUTANOL
- 4-CHLOROBUTANOL-1
- 4-Chlorolbutanol
- 4-Choro-1-bytanol
- 4-hydroxybutyl chloride
- hydroxypropyl methyl chloride
- tetramethylene chlorohydrin
- Tetramethylene Chlorohydrin (contains varying amounts of Tetrahydrofuran)
- 1-BUTANOL, 4-CHLORO-
- 4-Chloro-1-butane-ol
- 4-chloro-butan-1-ol
- 4-Chlorbutan-1-ol [German]
- 42EI3I5AY0
- HXHGULXINZUGJX-UHFFFAOYSA-N
- 4chloro-1-butanol
- 4-chloranylbutan-1-ol
- PubChem23235
- WLN: Q4G
- hydroxypr
- 4-Chloro-1-butanol(contains varying amounts of Tetrahydrofuran)
- 4-Chloro-1-butanol (ACI)
- 1-Chloro-4-butanol
- 2-(2-Chloroethyl)ethanol
- 4-Chloro-1-hydroxybutane
- 4-Chlorobutyl alcohol
- NSC 10810
- ω-Chlorobutanol
- 4-Chloro-1-butanol, Tech grade
- .OMEGA.-CHLOROBUTANOL
- MFCD00002967
- 1Butanol, 4chloro
- SCHEMBL1041
- EN300-20000
- J-514880
- CHEMBL2260957
- OMEGA-CHLOROBUTANOL
- F0001-2232
- CS-0022417
- 4-01-00-01550 (Beilstein Handbook Reference)
- NS00039494
- DTXCID8048818
- 4Chlorobutan1ol
- STL481896
- UNII-42EI3I5AY0
- STR03656
- CCRIS 7507
- AKOS009031610
- AI3-14616
- 4Chloro1butaneol
- EINECS 213-175-5
- DB-027021
- doi:10.14272/HXHGULXINZUGJX-UHFFFAOYSA-N.1
- 928-51-8
- NSC10810
- NSC-10810
- BRN 1731408
- A844366
- 4-Chloro-1-butanol, technical grade, ~85%
- Q229943
- CHEBI:87310
- DTXSID2061301
- F11085
- 4chlorobutanol
- 4Chlorbutan1ol
- 4-chlorobutan-1-ol
-
- MDL: MFCD00002967
- Inchi: 1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
- InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
- SMILES: ClCCCCO
- BRN: 1731408
Computed Properties
- Exact Mass: 108.03400
- Monoisotopic Mass: 108.034193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 23.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless transparent viscous liquid
- Density: 1.088 g/mL at 25 °C(lit.)
- Boiling Point: 84-85 °C/16 mmHg(lit.)
- Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
- Refractive Index: n20/D 1.453(lit.)
- Solubility: Soluble in methanol, chloroform, and dimethyl sufoxide.
- PSA: 20.23000
- LogP: 0.99770
- Sensitiveness: Sensitive to air
- Solubility: Soluble in ethanol and ether.
4-chlorobutan-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H302,H315,H319,H335
- Warning Statement: P261,P305 + P351 + P338
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-19-22-36/37/38-40
- Safety Instruction: S23-S24/25-S36/37/39-S26-S16
- RTECS:EL1325000
-
Hazardous Material Identification:
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10; R20/21/22; R36/37/38
- HazardClass:3.2
- PackingGroup:III
- TSCA:Yes
- Storage Condition:<0°C
4-chlorobutan-1-ol Customs Data
- HS CODE:29055910
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-chlorobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 278823-50ML |
4-chlorobutan-1-ol |
928-51-8 | ~85% | 50ML |
¥897.64 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 278823-250ML |
4-chlorobutan-1-ol |
928-51-8 | ~85% | 250ML |
¥3913.8 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C875699-500g |
4-Chloro-1-butanol(contains varying amounts of Tetrahydrofuran) |
928-51-8 | 85% | 500g |
546.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805777-500g |
4-Chloro-1-butanol |
928-51-8 | 97% | 500g |
980.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R080058-25g |
4-chlorobutan-1-ol |
928-51-8 | 85% | 25g |
¥39 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R080058-100g |
4-chlorobutan-1-ol |
928-51-8 | 85% | 100g |
¥115 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R080058-500g |
4-chlorobutan-1-ol |
928-51-8 | 85% | 500g |
¥488 | 2024-05-20 | |
| TRC | C367830-10g |
4-Chloro-1-butanol (Technical Grade) |
928-51-8 | 10g |
$ 164.00 | 2023-09-08 | ||
| TRC | C367830-50g |
4-Chloro-1-butanol (Technical Grade) |
928-51-8 | 50g |
$ 224.00 | 2023-09-08 | ||
| TRC | C367830-100g |
4-Chloro-1-butanol (Technical Grade) |
928-51-8 | 100g |
$ 362.00 | 2023-09-08 |
4-chlorobutan-1-ol Production Method
Production Method 1
Production Method 2
- Remarkable deprotection of THP and THF ethers catalyzed by cerium ammonium nitrate (CAN) under neutral conditions, Tetrahedron Letters, 1999, 40(30), 5613-5616
Production Method 3
- Preparation of cyclopropanecarboxylic acid from waste THF, Huagong Shikan, 2002, 16(3), 37-39
Production Method 4
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 10 min, 10 °C
1.3 Solvents: Dichloromethane ; 1 h, rt
- Facile reduction of carboxylic acids, esters, acid chlorides, amides and nitriles to alcohols or amines using NaBH4/BF3.Et2O, Bulletin of the Korean Chemical Society, 2004, 25(3), 407-409
Production Method 5
- A new synthesis of 5-fluorovaleric acid and its ester and glyceride and their use for hardening the tooth and for prophylaxis of dental caries, Helvetica Chimica Acta, 1956, 39, 682-5
Production Method 6
- Synthesis of 4-chlorobutanal dimethyl acetal, Zhongguo Yiyao Gongye Zazhi, 2005, 36(12),
Production Method 7
- Synthesis of N,N-dimethyltryptamine derivative, Jingxi Huagong, 2002, 19(7), 385-387
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 15 °C
- Method for preparation of 4-(dimethylamino)butanal dimethyl acetal, China, , ,
Production Method 9
- Tetramethylene chlorohydrin (4-chlorobutan-1-ol), Organic Syntheses, 1937, 17, 84-5
Production Method 10
- Synthesis of 4-aminobutyraldehyde ethylene acetal, Huaxue Shiji, 2011, 33(4), 363-364
Production Method 11
- Triphenylphosphine-tetrachloromethane-promoted chlorination and cyclodehydration of simple diols, Journal of Organic Chemistry, 1981, 46(16), 3361-4
Production Method 12
Production Method 13
- New method of preparation of 1-bromo-4-chlorobutane, Compt. rend., 1955, 241, 963-4
Production Method 14
- Substitution of 1-halo-alkynes by organometallic copper derivatives. Route to a new class of synthons: application to the synthesis of bombykol, Tetrahedron, 1980, 36(9), 1215-21
Production Method 15
- Addition of organolithiums to substituted imines. III. Addition of organolithiums with functional groups to aldimines, Bulletin de la Societe Chimique de France, 1964, (5), 967-72
Production Method 16
- Synthesis of higher acetylenic ethers, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2032-8
Production Method 17
- Synthesis of pranlukast, BioTechnology: An Indian Journal, 2013, 8(7), 987-991
Production Method 18
- Synthesis of melatonin (N-acetyl-5-methoxytryptamine), Jingxi Huagong, 2000, 17(3), 130-131
Production Method 19
- Synthesis of naproxcinod, Zhongguo Yiyao Gongye Zazhi, 2009, 40(9), 644-645
Production Method 20
- The preparation of the six n-octynoic acids, Journal of the American Chemical Society, 1949, 71, 1292-7
4-chlorobutan-1-ol Raw materials
4-chlorobutan-1-ol Preparation Products
4-chlorobutan-1-ol Suppliers
4-chlorobutan-1-ol Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Primary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Primary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 4-chlorobutan-1-ol
Professional Introduction to 4-Chlorobutan-1-ol (CAS No. 928-51-8)
4-Chlorobutan-1-ol, with the chemical formula C₄H₉ClO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. This compound is characterized by the presence of a chloro substituent on a butyl chain, which endows it with distinct reactivity and utility in synthetic pathways. The CAS number 928-51-8 provides a unique identifier for this chemical, ensuring precise classification and reference in scientific literature and industrial applications.
The importance of 4-chlorobutan-1-ol lies in its role as a precursor in the development of pharmaceutical agents. Its structural motif is frequently employed in the synthesis of drugs targeting various therapeutic areas, including anti-inflammatory, antiviral, and anticancer medications. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for constructing complex molecular frameworks. This feature has been exploited in recent years to develop novel heterocyclic compounds with enhanced pharmacological properties.
In recent years, advancements in medicinal chemistry have highlighted the utility of 4-chlorobutan-1-ol in the design of small-molecule inhibitors. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The ability to modify the butyl chain and chloro-substituted alcohol moiety allows for fine-tuning of binding affinity and selectivity against target enzymes. Such modifications have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The synthetic versatility of 4-chlorobutan-1-ol also extends to its use as a building block in polymer chemistry. Researchers have leveraged its reactivity to develop novel polymers with tailored properties, such as biodegradability and biocompatibility. These materials find applications in biomedical devices, drug delivery systems, and sustainable packaging solutions. The incorporation of chlorine atoms into polymer backbones has been shown to improve material stability and resistance to environmental degradation.
Recent research has also explored the role of 4-chlorobutan-1-ol in green chemistry initiatives. Efforts have been made to optimize synthetic routes that minimize waste and reduce energy consumption. Catalytic processes employing transition metals have been particularly effective in facilitating transformations involving this compound. Such methodologies align with global trends toward sustainable chemical manufacturing, ensuring that industrial processes remain environmentally responsible.
The pharmacokinetic behavior of derivatives of 4-chlorobutan-1-ol has been extensively studied to enhance drug delivery efficiency. Modifications to the butyl chain can influence solubility, permeability, and metabolic stability, critical factors in determining therapeutic efficacy. Computational modeling has played a significant role in predicting how structural changes affect biological activity, allowing for rapid screening of potential candidates.
In conclusion, 4-chlorobutan-1-ol (CAS No. 928-51-8) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique reactivity and structural features make it indispensable in synthetic chemistry, enabling the development of innovative drugs and functional materials. As research continues to uncover new methodologies for its utilization, its significance is expected to grow further, reinforcing its position as a cornerstone molecule in modern chemical innovation.
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